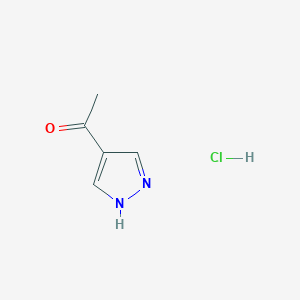
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride
Overview
Description
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is a chemical compound with the CAS Number: 1803567-08-9 . It has a molecular weight of 146.58 . The IUPAC name for this compound is 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is 1S/C5H6N2O.ClH/c1-4(8)5-2-6-7-3-5;/h2-3H,1H3,(H,6,7);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride is a powder that is stored at room temperature . The compound is shipped at normal temperature .Scientific Research Applications
Synthesis and Chemistry of Pyrazolines
Pyrazolines, closely related to the pyrazole moiety, are utilized extensively in organic synthesis, demonstrating the versatility of pyrazole derivatives. The synthesis of hexasubstituted pyrazolines from pentasubstituted 2H-pyrazoles highlights innovative routes to construct complex molecules, revealing their potential as intermediates for further chemical transformations (Baumstark, Vásquez, & Mctush-Camp, 2013). These synthetic routes enable the facile synthesis of cyclopropanes and serve as oxygen-atom transfer reagents, underlining the chemical utility of pyrazoline derivatives.
Biological Activities of Pyrazole Derivatives
Pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antioxidant properties. A review focusing on the synthesis and bioevaluation of novel pyrazoles by different methods highlights the importance of pyrazole as a core structure in compounds with significant agrochemical and pharmaceutical activities (Sheetal et al., 2018). The diversity of synthetic strategies and the broad spectrum of biological activities associated with pyrazole derivatives underscore their potential in the development of new pharmacological agents.
Pyrazole in Therapeutic Applications
Pyrazoline and pyrazole derivatives are increasingly recognized for their therapeutic potentials, particularly as anticancer agents. Research indicates that these compounds, through various synthetic methods, exhibit significant biological effects, making them candidates for anticancer therapy (Pushkar Kumar Ray et al., 2022). The review of pyrazoline derivatives’ patent literature from 2000 to 2021 emphasizes the exploration of Anticancer activity, demonstrating the ongoing interest and potential of pyrazole scaffolds in medicinal chemistry.
Safety And Hazards
properties
IUPAC Name |
1-(1H-pyrazol-4-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4(8)5-2-6-7-3-5;/h2-3H,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKGCPUTBQQBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNN=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrazol-4-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




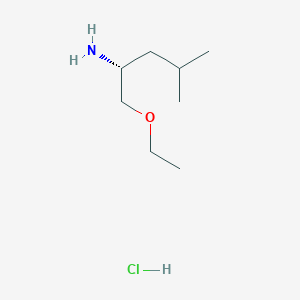
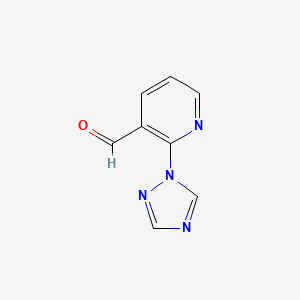
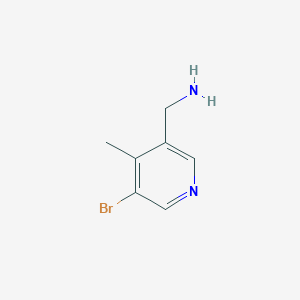


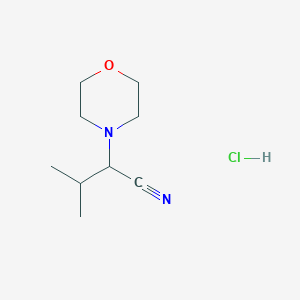
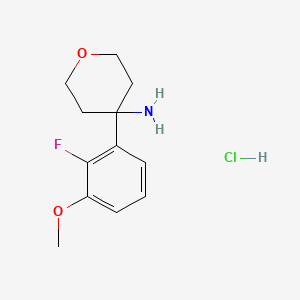
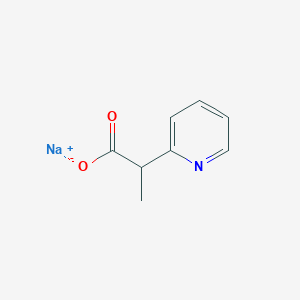
![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)
![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)
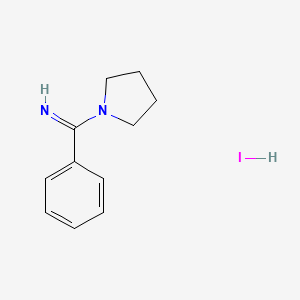
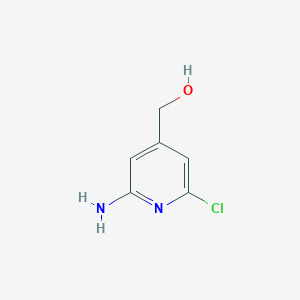
![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)